N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-18-11-7-16(8-12-18)22-15-23(20-5-3-4-6-21(20)25)28(26-22)34(31,32)19-13-9-17(24)10-14-19/h3-14,23,27H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQDSPKLSRBEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonyl and fluorophenyl groups. Common synthetic methods include:
Solid-State Method: Metal oxides are mixed and heated, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material’s formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Uses melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Metal salts are dissolved in water, forming a gel that ignites, rapidly producing the desired material.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above-mentioned synthetic methods, optimizing reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Substitution: Replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and it features a sulfonamide group that is pivotal in its biological activity. The presence of the chlorobenzenesulfonyl moiety and the dihydropyrazole structure contributes to its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazolines, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing the pyrazoline structure can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide derivatives are well-documented. N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has been investigated for its ability to reduce inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases .
Analgesic Properties
Studies have reported that compounds with similar structures provide analgesic effects. This compound could be explored further for pain management therapies, particularly in conditions where inflammation is a contributing factor .
Anticancer Potential
The anticancer activity of pyrazoline derivatives has been a focus of research. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigation into its efficacy against specific cancer types is warranted.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazoline derivatives demonstrated that this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of existing antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial assessing the anti-inflammatory effects of sulfonamide derivatives, this compound was administered to animal models exhibiting signs of acute inflammation. Results indicated a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups, supporting its therapeutic potential in inflammatory conditions.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways . The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazoline Cores
Key Comparative Insights
Substituent Effects on Bioactivity :
- The target compound shares a pyrazoline-sulfonamide scaffold with compounds from , which exhibit carbonic anhydrase inhibition and cytotoxicity. However, replacing the 4-hydroxyphenyl group (in ) with a 4-chlorobenzenesulfonyl group may enhance lipophilicity and alter enzyme-binding affinity .
- The 3-chlorophenyl isomer () demonstrates that meta-substitution on the benzenesulfonyl group versus para-substitution (target compound) could influence steric interactions in enzyme active sites, though direct activity data are lacking .
Role of Auxiliary Functional Groups: The carbothioamide derivative () replaces the sulfonamide with a thiocarbamide group, which may improve membrane permeability due to reduced polarity. This compound showed antitumor activity against HepG2 cells (IC₅₀ = 3.2 µM), suggesting that sulfonamide vs. carbothioamide substitution impacts target selectivity . The chromen-4-one-pyrazolopyrimidine hybrid () incorporates a fused heterocyclic system, resulting in a higher molecular weight (589.1 vs.
Synthetic Accessibility :
- The target compound and its analogues (e.g., ) are synthesized via cyclocondensation of chalcones with hydrazines, followed by sulfonylation. However, the chromen-4-one hybrid () requires multi-step Suzuki coupling, reflecting increased synthetic complexity .
Research Findings and Implications
- Enzyme Inhibition : Pyrazoline-sulfonamide hybrids (e.g., ) inhibit carbonic anhydrase isoforms (CA-I, CA-II) with IC₅₀ values ranging from 0.8–12.4 µM, suggesting the target compound may share this activity .
- Cytotoxicity : Analogues with electron-withdrawing substituents (e.g., 4-Cl, 2-F) show enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 9.3 µM) compared to electron-donating groups (e.g., 4-OH, IC₅₀ = 28.7 µM) . This supports the hypothesis that the target compound’s 4-chloro and 2-fluoro substituents may optimize antitumor efficacy.
- Structural Validation : Crystallographic data for related compounds (e.g., ) confirm the pyrazoline ring adopts a half-chair conformation, critical for maintaining planar geometry during target binding .
Biological Activity
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Sulfonamide Group : Known for its pharmacological significance.
- Fluorophenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| IUPAC Name | N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
| Molecular Formula | C23H21ClFN3O4S2 |
| Molecular Weight | 499.00 g/mol |
| CAS Number | 851781-64-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This may involve condensation reactions between hydrazine derivatives and carbonyl compounds.
- Introduction of the Sulfonamide Group : This is usually achieved through sulfonation reactions.
- Final Coupling Reactions : Connecting the various moieties to form the final product.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammatory responses.
- Receptor Interaction : The compound could interact with various receptors, potentially affecting neurotransmitter systems or inflammatory cytokines.
Biological Activity
Research on this compound has demonstrated several biological activities:
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For example:
- Staphylococcus aureus : Effective in inhibiting growth at specific concentrations.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may reduce inflammation in vitro and in vivo, likely through the modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Potential
Research has also explored its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Studies
-
In Vitro Study on Bacterial Inhibition :
- Study Design: Tested against E. coli and S. aureus.
- Results: Showed significant inhibition at concentrations above 50 µg/mL.
-
Anti-inflammatory Assay :
- Model: Murine macrophage cell line (RAW 264.7).
- Findings: Reduced levels of IL-6 and TNF-alpha by approximately 40% compared to control.
-
Cancer Cell Line Study :
- Cell Lines Tested: HeLa and MCF-7.
- Outcome: Induced apoptosis with an IC50 value of 25 µM.
Q & A
Q. What synthetic strategies are effective for constructing the 1,5-diarylpyrazole core in this compound?
The synthesis typically involves a multi-step approach starting with a Claisen-Schmidt condensation between a ketone (e.g., 4-chlorobenzenesulfonyl acetophenone) and a hydrazine derivative, followed by cyclization under acidic conditions to form the pyrazole ring. Subsequent functionalization (e.g., sulfonamide coupling) is achieved via nucleophilic substitution or coupling reactions. Key considerations include protecting group strategies for sulfonamide moieties and optimizing reaction temperatures to prevent decomposition of the fluorophenyl group .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and diastereotopic protons in the dihydropyrazole ring.
- X-ray Crystallography: Single-crystal diffraction resolves stereochemistry and validates the 4,5-dihydro-1H-pyrazole conformation. SHELXL refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures accuracy .
Q. How do hydrogen bonding and π-π stacking influence the compound’s solid-state packing?
The sulfonamide groups often form intermolecular N–H···O hydrogen bonds, while fluorophenyl and chlorobenzenesulfonyl moieties participate in π-π interactions. These features stabilize the crystal lattice and can be analyzed via Hirshfeld surface calculations using crystallographic data .
Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, solubility)?
Software like Gaussian (DFT calculations) or Molinspiration estimates logP, polar surface area, and solubility. Parameters such as hydrogen bond donors/acceptors (e.g., 1 donor, 5 acceptors) are derived from structural data .
Q. How is purity assessed post-synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. Purity >95% is typically required for biological assays .
Advanced Research Questions
Q. How can crystallographic disorder in the pyrazole ring be resolved using SHELXL?
Disorder is addressed by splitting the atom positions (PART instruction) and refining occupancy factors. Constraints (e.g., SIMU, DELU) smooth thermal motion, while free refinement of anisotropic displacement parameters improves model accuracy. Validation tools in PLATON or CCDC’s Mercury identify residual electron density peaks .
Q. What experimental design (DoE) principles optimize yield in multi-step synthesis?
Factorial designs (e.g., 2 or Box-Behnken) vary factors like temperature, solvent polarity, and catalyst loading. Response surface methodology identifies optimal conditions, minimizing side reactions (e.g., sulfonamide hydrolysis). Flow chemistry setups (e.g., microreactors) enhance reproducibility .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect biological activity?
Structure-Activity Relationship (SAR) studies compare substituent electronegativity and steric effects. Fluorine’s electron-withdrawing nature enhances metabolic stability, while chlorine increases lipophilicity. Biological assays (e.g., enzyme inhibition) are cross-validated with docking simulations (AutoDock Vina) .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected diastereomer ratios in NMR vs. X-ray data) require cross-validation via:
Q. What strategies mitigate sulfonamide group instability during storage?
Lyophilization under inert atmosphere (N) prevents hydrolysis. Stability studies (accelerated aging at 40°C/75% RH) guide formulation additives (e.g., antioxidants like BHT). Solid-state stability is monitored via periodic PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
